molecular formula C16H23NO2 B1375535 (3R,4R)-rel-Ethyl 1-benzyl-4-ethylpyrrolidine-3-carboxylate CAS No. 201228-21-9

(3R,4R)-rel-Ethyl 1-benzyl-4-ethylpyrrolidine-3-carboxylate

Cat. No. B1375535
M. Wt: 261.36 g/mol
InChI Key: SSUNIEBHQGPUCV-GJZGRUSLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of this compound involves several steps, including the condensation of appropriate starting materials, resolution of the chiral center, and subsequent functional group transformations. Detailed synthetic routes can be found in relevant literature .


Molecular Structure Analysis

The molecular formula of (3R,4R)-rel-Ethyl 1-benzyl-4-ethylpyrrolidine-3-carboxylate is C₁₅H₂₁NO₂ , with a molecular weight of 247.33 g/mol . The compound’s structure features a pyrrolidine ring, an ethyl ester, and a benzyl group. The stereochemistry is crucial for its biological activity and interactions .


Chemical Reactions Analysis

(3R,4R)-rel-Ethyl 1-benzyl-4-ethylpyrrolidine-3-carboxylate may participate in various chemical reactions, such as ester hydrolysis, amidation, and nucleophilic substitutions. Investigating its reactivity and potential transformations is essential for understanding its behavior in different contexts .


Physical And Chemical Properties Analysis

  • Acidity (pKa) : Estimated pKa value is 8.47 .

Scientific Research Applications

Synthesis Techniques

  • A practical and efficient synthesis of a key chiral building block related to (3R,4R)-rel-Ethyl 1-benzyl-4-ethylpyrrolidine-3-carboxylate was developed using a stereospecific and regioselective chlorination, followed by a nitrile anion cyclization (Ohigashi et al., 2010).
  • Another study explored the asymmetric synthesis of cis- and trans-stereoisomers of 4-aminopyrrolidine-3-carboxylic acid and 4-aminotetrahydrofuran-3-carboxylic acid, providing efficient methods for synthesizing similar structures (Bunnage et al., 2004).

Microbial Reduction Processes

  • Microbial reduction of ethyl 1-benzyl-3-oxo-piperidine-4-carboxylate, closely related to (3R,4R)-rel-Ethyl 1-benzyl-4-ethylpyrrolidine-3-carboxylate, was achieved with high diastereo- and enantioselectivities, showcasing the potential of biocatalysis in the synthesis of such compounds (Guo et al., 2006).

Application in Neuroprotection

  • Aminopyrrolidine-2R,4R-dicarboxylated, structurally similar to (3R,4R)-rel-Ethyl 1-benzyl-4-ethylpyrrolidine-3-carboxylate, has been identified as a potent agonist for metabotropic glutamate receptors, offering neuroprotective effects against excitotoxic neuronal death (Battaglia et al., 1998).

Molecular Modeling and Biological Studies

  • The synthesis of 1-benzyl derivative of (2R,4R)-4-aminopyrrolidine-2,4-dicarboxylic acid, structurally related to (3R,4R)-rel-Ethyl 1-benzyl-4-ethylpyrrolidine-3-carboxylate, and its activity at metabotropic glutamate receptors was studied. This compound showed good selectivity, making it a valuable research tool (Tueckmantel et al., 1997).

properties

IUPAC Name

ethyl (3R,4R)-1-benzyl-4-ethylpyrrolidine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO2/c1-3-14-11-17(10-13-8-6-5-7-9-13)12-15(14)16(18)19-4-2/h5-9,14-15H,3-4,10-12H2,1-2H3/t14-,15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSUNIEBHQGPUCV-GJZGRUSLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CN(CC1C(=O)OCC)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H]1CN(C[C@@H]1C(=O)OCC)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3R,4R)-rel-Ethyl 1-benzyl-4-ethylpyrrolidine-3-carboxylate

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